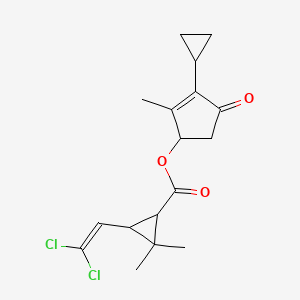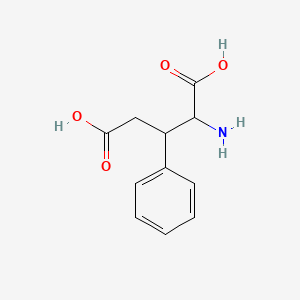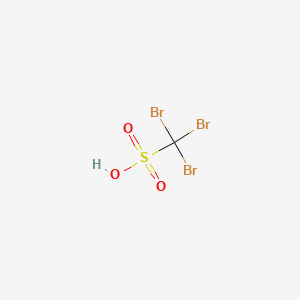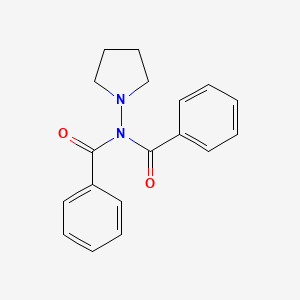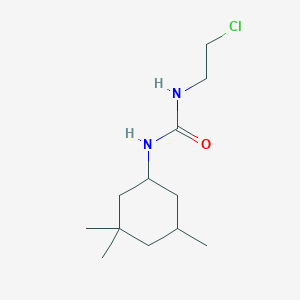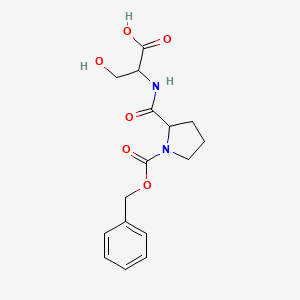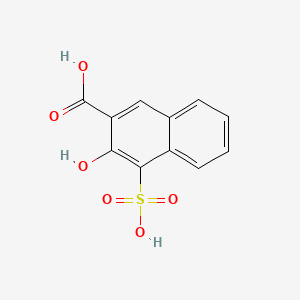![molecular formula C17H15N3O3S2 B12795186 Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate CAS No. 76275-90-6](/img/structure/B12795186.png)
Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 359285 is a compound of interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 359285 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through controlled reactions. Specific conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of NSC 359285 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 359285 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 359285 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of NSC 359285 depend on the specific reaction conditions and reagents used. These products can include various derivatives that retain the core structure of NSC 359285 but with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 359285 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: NSC 359285 is studied for its effects on cellular processes and its potential as a tool in molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of NSC 359285 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the context of its use, but they generally involve key enzymes and receptors in the cell.
Vergleich Mit ähnlichen Verbindungen
NSC 359285 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 359286: Shares a similar core structure but with different functional groups.
NSC 359287: Another related compound with distinct chemical properties.
NSC 359288: Known for its unique reactivity and applications.
Each of these compounds has its own set of properties and applications, making NSC 359285 unique in its specific uses and effects.
Eigenschaften
CAS-Nummer |
76275-90-6 |
|---|---|
Molekularformel |
C17H15N3O3S2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-17(22)13-10-25-16(20-13)12-9-24-14(19-12)7-8-18-15(21)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,21) |
InChI-Schlüssel |
UPFWCEADSMXVGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


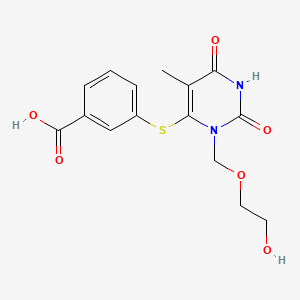
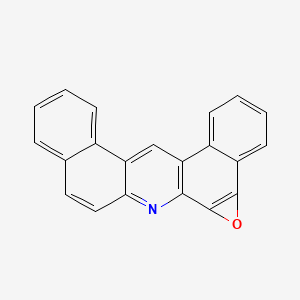
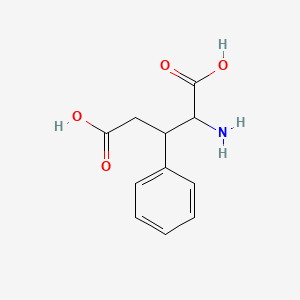
![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)


